molecular formula C10H17N3O B1613043 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine CAS No. 902837-19-8

3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine

Cat. No.: B1613043
CAS No.: 902837-19-8
M. Wt: 195.26 g/mol
InChI Key: RQHLIISYGVVOMZ-UHFFFAOYSA-N
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Description

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is a chemical compound with the molecular formula C10H17N3O It is characterized by the presence of an oxadiazole ring fused with a piperidine ring, and an isopropyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of isopropyl hydrazine with a suitable nitrile to form the oxadiazole ring, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are utilized under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
  • 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)piperidine
  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Uniqueness

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-piperidin-3-yl-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHLIISYGVVOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639916
Record name 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-19-8
Record name 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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